1-(5-Bromo-6-methoxypyridin-2-yl)ethanone

Description

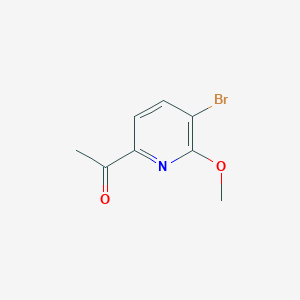

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is a pyridine derivative featuring a bromine atom at position 5, a methoxy group at position 6, and an acetyl group at position 2 of the pyridine ring. The bromine and methoxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

1-(5-bromo-6-methoxypyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)7-4-3-6(9)8(10-7)12-2/h3-4H,1-2H3 |

InChI Key |

NDVRTKRXNBQYHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C=C1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone typically involves the bromination of 6-methoxypyridin-2-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Oxidation Reactions: Formation of carboxylic acids or aldehydes.

Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can modulate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects :

- Electron-Withdrawing Groups (Br, Cl) : Enhance stability and direct electrophilic substitution. Bromine’s larger size increases steric hindrance compared to chlorine .

- Methoxy vs. Methyl : Methoxy (OCH₃) is electron-donating, increasing solubility in polar solvents, whereas methyl (CH₃) enhances lipophilicity .

- Positional Isomerism : The position of substituents significantly alters reactivity. For example, 5-Bromo-6-methoxy derivatives may exhibit different metabolic stability compared to 5-Bromo-2-chloro isomers .

Physicochemical Properties

Lipophilicity and Solubility

- 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone: XLogP3 = 2.6, indicating moderate lipophilicity suitable for membrane penetration .

- 1-(5-Bromo-4-methylpyridin-2-yl)ethanone: Lower XLogP (~2.1 estimated) due to the absence of chlorine, enhancing aqueous solubility .

- This compound: Predicted XLogP ~1.8 (methoxy’s polarity reduces lipophilicity), favoring solubility in polar solvents.

Thermal Stability

- Chlorinated derivatives (e.g., 1-(5-Bromo-2-chloropyridin-3-yl)ethanone) exhibit higher thermal stability (~200°C decomposition) compared to methoxy analogs, which may degrade at lower temperatures due to OCH₃ group lability .

Commercial Availability and Cost

Biological Activity

1-(5-Bromo-6-methoxypyridin-2-yl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

- Molecular Formula : C9H8BrNO2

- Molecular Weight : 246.07 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the bromination of methoxypyridine derivatives followed by acetylation. The synthetic route can be outlined as follows:

- Bromination : 6-Methoxypyridin-2-ol is treated with bromine in an appropriate solvent to introduce the bromine atom at the 5-position.

- Acetylation : The resultant bromo compound is then reacted with acetyl chloride or acetic anhydride to yield this compound.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing pyridine rings have been shown to possess significant antibacterial and antifungal properties. The presence of the bromine atom may enhance these effects through increased lipophilicity and interaction with microbial membranes.

- Anticancer Properties : Some studies suggest that methoxypyridine derivatives can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, they may inhibit kinases involved in cell growth and survival.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine ring:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances lipophilicity and potential interaction with targets |

| Methoxy | May improve solubility and bioavailability |

| Acetyl Group | Can modulate receptor binding affinity |

Case Studies

- Anticancer Activity : A study evaluated the impact of this compound on various cancer cell lines. The compound demonstrated IC50 values ranging from 10 to 30 µM against breast and prostate cancer cells, indicating moderate potency compared to standard chemotherapeutics.

- Antimicrobial Testing : In vitro assays showed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 5 µg/mL.

- Cytotoxicity Studies : A cytotoxicity assay revealed that at higher concentrations (above 50 µM), the compound induced apoptosis in cancer cell lines, suggesting a potential mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.